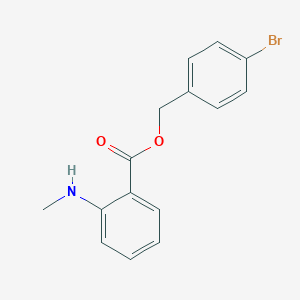

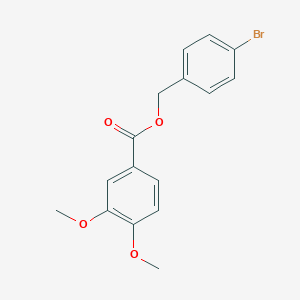

![molecular formula C21H20N4O4S B216010 6-Amino-3-(2,5-dimethyl-3-thienyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B216010.png)

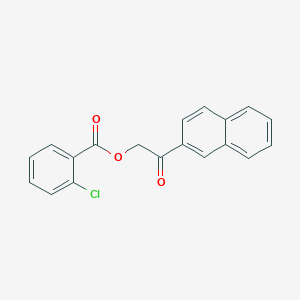

6-Amino-3-(2,5-dimethyl-3-thienyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Amino-3-(2,5-dimethyl-3-thienyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained attention due to its potential use in scientific research. This compound is a pyrano[2,3-c]pyrazole derivative, which means that it contains a pyrazole ring fused with a pyran ring.

Wirkmechanismus

The mechanism of action of 6-Amino-3-(2,5-dimethyl-3-thienyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its ability to bind to specific enzymes and receptors. For example, this compound binds to the active site of PTP1B and inhibits its activity, which leads to increased insulin sensitivity and decreased glucose production in the liver. Similarly, this compound binds to the substrate binding site of SERT and inhibits its activity, which leads to increased levels of serotonin in the brain.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 6-Amino-3-(2,5-dimethyl-3-thienyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile depend on its target enzyme or receptor. For example, inhibition of PTP1B leads to increased insulin sensitivity and decreased glucose production in the liver, which could potentially be beneficial for the treatment of type 2 diabetes and obesity. Inhibition of SERT leads to increased levels of serotonin in the brain, which could potentially be beneficial for the treatment of depression and anxiety.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 6-Amino-3-(2,5-dimethyl-3-thienyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its ability to selectively inhibit specific enzymes and receptors. This allows researchers to study the effects of inhibiting these targets without affecting other biological processes. However, one limitation of using this compound is its potential toxicity and side effects, which could affect the validity of the experimental results.

Zukünftige Richtungen

There are several future directions for the research on 6-Amino-3-(2,5-dimethyl-3-thienyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One direction is to study its potential use in the treatment of type 2 diabetes and obesity by targeting PTP1B. Another direction is to study its potential use in the treatment of depression and anxiety by targeting SERT. Additionally, further research could be done to optimize the synthesis method of this compound and to study its potential toxicity and side effects in more detail.

Synthesemethoden

The synthesis of 6-Amino-3-(2,5-dimethyl-3-thienyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 2,5-dimethyl-3-thiophenecarboxaldehyde, 4-hydroxy-3,5-dimethoxybenzaldehyde, ethyl cyanoacetate, and ammonium acetate in the presence of piperidine and acetic acid. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified through column chromatography.

Wissenschaftliche Forschungsanwendungen

6-Amino-3-(2,5-dimethyl-3-thienyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has potential applications in scientific research due to its ability to inhibit certain enzymes and receptors. For example, this compound has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a potential target for the treatment of type 2 diabetes and obesity. Additionally, this compound has been shown to inhibit the activity of the serotonin transporter (SERT), which is a potential target for the treatment of depression and anxiety.

Eigenschaften

Produktname |

6-Amino-3-(2,5-dimethyl-3-thienyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

|---|---|

Molekularformel |

C21H20N4O4S |

Molekulargewicht |

424.5 g/mol |

IUPAC-Name |

6-amino-3-(2,5-dimethylthiophen-3-yl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

InChI |

InChI=1S/C21H20N4O4S/c1-9-5-12(10(2)30-9)18-17-16(13(8-22)20(23)29-21(17)25-24-18)11-6-14(27-3)19(26)15(7-11)28-4/h5-7,16,26H,23H2,1-4H3,(H,24,25) |

InChI-Schlüssel |

DZRHMWRVXHWHJO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(S1)C)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C(=C4)OC)O)OC |

Kanonische SMILES |

CC1=CC(=C(S1)C)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C(=C4)OC)O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

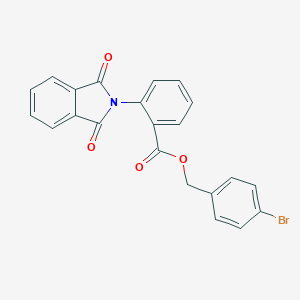

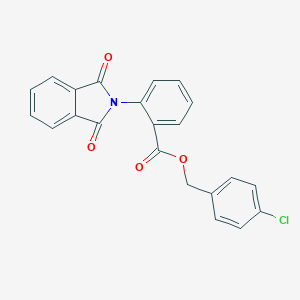

![4-Bromobenzyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B215935.png)

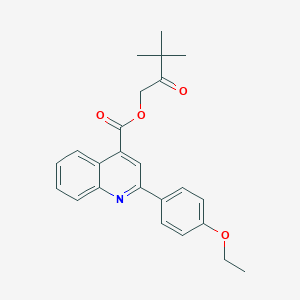

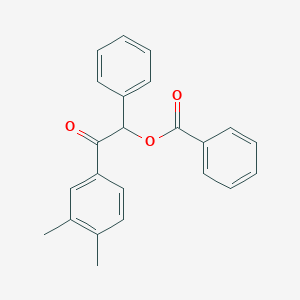

![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl nicotinate](/img/structure/B215938.png)

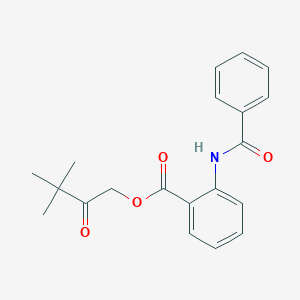

![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 4-methoxybenzoate](/img/structure/B215944.png)